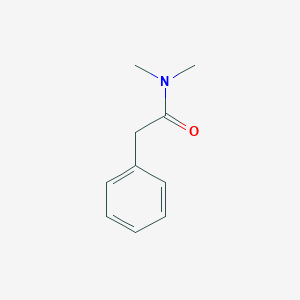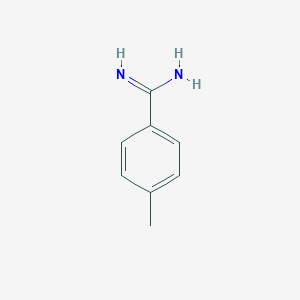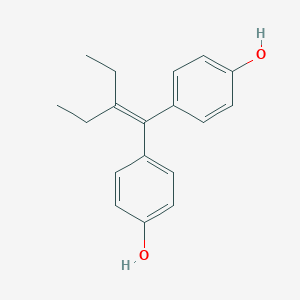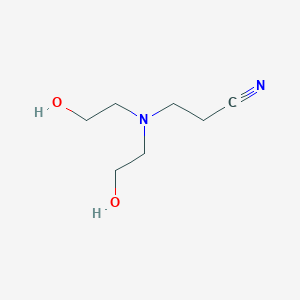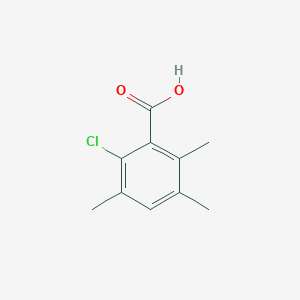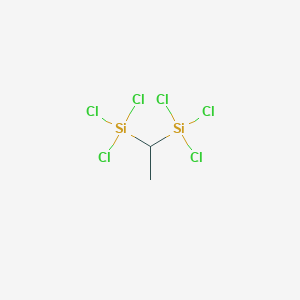
1,2-Bis(4-bromophenyl)ethen
Übersicht
Beschreibung
1,2-Bis(4-bromophenyl)ethene, or 4-bromo-1,2-diphenylethene, is a synthetic organic compound with a molecular formula of C14H10Br2. It is a colorless solid with a melting point of 110-112 °C and a boiling point of 270 °C. It is insoluble in water, but soluble in organic solvents. It is also known as 4-bromodiphenylethene, 4-bromo-1,2-diphenylethene, and 4-bromo-1,2-diphenylethylene.
Wissenschaftliche Forschungsanwendungen
Einzelelektronen-Dioden
1,2-Bis(4-bromophenyl)ethen wurde bei der Synthese neuartiger biphenylethanbasierter Drähte für die Molekularelektronik verwendet . Für unsymmetrisch substituierte Biphenylethan-Derivate, die unter Verwendung von 1,2-Bis(4-bromophenyl)ethanen als Schlüsselzwischenprodukten synthetisiert wurden, wurde ein außergewöhnliches Einzelelektronen-Diodenverhalten vorhergesagt . Diese Anwendung ist im Bereich der elektronischen Bauelemente im Nanobereich von Bedeutung .
Synthese von funktionalisierten Polyimiden
Diese Verbindung kann über Hochtemperaturpolykondensation mit verschiedenen Dianhydriden aromatischer Carbonsäuren interagieren . Dieser Prozess führt zu einer Reihe neuer funktionalisierter Polyimide, die hohe thermische und mechanische Eigenschaften mit Löslichkeit in organischen Lösungsmitteln kombinieren .
Zellbildgebung
Die Verbindung wurde bei der Herstellung von Nanopartikeln (NPs) mit aggregationsinduzierten Emissionseigenschaften (AIE) verwendet . Diese NPs könnten als Mittel für die Zellbildgebung verwendet werden, da eine grüne Fluoreszenz beobachtet wurde .
Singulett-Sauerstoff-Generierung
Die oben genannten NPs haben eine starke Fähigkeit, Singulett-Sauerstoff zu erzeugen . Diese Eigenschaft ist in verschiedenen wissenschaftlichen Anwendungen nützlich, darunter die photodynamische Therapie, eine Behandlungsmethode, die in der Onkologie eingesetzt wird
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1,2-Bis(4-bromophenyl)ethene is HeLa cells . HeLa cells are a type of human cell line that is widely used in scientific research. They are known for their robustness and adaptability, which makes them a common model system for studying cellular processes and drug responses.
Mode of Action
1,2-Bis(4-bromophenyl)ethene, also referred to as TPE-Br, has been found to generate singlet oxygen efficiently in vitro . Singlet oxygen is a highly reactive form of oxygen that can cause damage to cellular components, such as proteins and lipids, leading to cell death. The generation of singlet oxygen by TPE-Br is indicated by strong green fluorescence .
Pharmacokinetics
Its ability to generate singlet oxygen in vitro suggests that it may have bioavailability at the cellular level .
Result of Action
In vitro cytotoxicity assays have demonstrated that 1,2-Bis(4-bromophenyl)ethene can effectively kill HeLa cells . The half-maximal inhibitory concentration (IC50) is as low as 12 μg mL−1 , indicating a potent cytotoxic effect.
Action Environment
The action, efficacy, and stability of 1,2-Bis(4-bromophenyl)ethene can be influenced by various environmental factors. For instance, the generation of singlet oxygen by TPE-Br is observed in vitro , suggesting that the compound’s action may be influenced by the cellular environment.
Eigenschaften
IUPAC Name |
1-bromo-4-[(E)-2-(4-bromophenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHMPNUQSJNJDL-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




